N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
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Overview
Description
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that features both an epoxide and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-methoxyaniline with epichlorohydrin in the presence of a base to form the corresponding epoxide. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Diols or other oxidized derivatives
Reduction: Amines or other reduced derivatives
Substitution: Substituted sulfonamides or epoxide derivatives
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its epoxide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide would depend on its specific application. Generally, the epoxide group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
- This compound
- This compound
Uniqueness
This compound is unique due to the presence of both an epoxide and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-16-10-6-5-9-15(16)17(11-13-12-21-13)22(18,19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMNZLMXLWRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727125 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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